molecular formula C6H10FIO2 B1407507 Ethyl 3-fluoro-4-iodobutanoate CAS No. 1401902-56-4

Ethyl 3-fluoro-4-iodobutanoate

Cat. No. B1407507
CAS RN: 1401902-56-4
M. Wt: 260.05 g/mol
InChI Key: WUUBUKVGTSSUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-fluoro-4-iodobutanoate is a chemical compound known for its unique properties and potential applications in various fields. It is an organic compound that contains a total of 20 atoms, including 10 Hydrogen atoms, 6 Carbon atoms, 2 Oxygen atoms, 1 Fluorine atom, and 1 Iodine atom .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 19 bonds, including 9 non-Hydrogen bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.05 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Ecological Risks and Properties of PFAS

PFAS encompass a wide range of chemicals potentially concerning for human health and the environment. Research sponsored by the Society of Environmental Toxicology and Chemistry highlights the ecological risks and suggests the development of comprehensive monitoring programs and predictive models for bioaccumulation, along with in vitro and in vivo methods for assessing biological effects for sensitive species (G. Ankley et al., 2020).

Sterilization and Medical Applications

Ethylene oxide sterilization, a critical process in medical device development, showcases the relevance of chemical processes in ensuring the safety and efficacy of healthcare products. This area of research emphasizes the need for advancements in sterilization technologies and highlights the potential for chemical compounds in improving health outcomes (G. C. Mendes et al., 2007).

Fluorinated Liquid Crystals

The incorporation of fluoro substituents into liquid crystals without disrupting their liquid crystalline nature, but significantly modifying their physical properties, is a field of intense research. This demonstrates the potential for designing materials with tailored properties for applications in displays and other technologies (M. Hird, 2007).

Environmental and Health Considerations

The persistence and bioaccumulation potential of PFAS in the environment and their effects on human health are major areas of concern. Studies call for a differentiated approach in assessing hazards of fluoropolymers compared to other PFAS, emphasizing their unique properties and lower potential for health risks (Barbara J Henry et al., 2018).

Emerging PFAS in the Environment

The identification and characterization of new PFAS in environmental samples highlight the ongoing challenge of monitoring and understanding the impact of these substances. This research underscores the importance of advanced analytical techniques in detecting and studying the behavior of PFAS in the environment (F. Xiao, 2017).

Safety and Hazards

While specific safety and hazard information for Ethyl 3-fluoro-4-iodobutanoate is not detailed in the available resources, it is generally recommended to handle all chemical compounds with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the compound for specific safety instructions .

properties

IUPAC Name

ethyl 3-fluoro-4-iodobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FIO2/c1-2-10-6(9)3-5(7)4-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUBUKVGTSSUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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